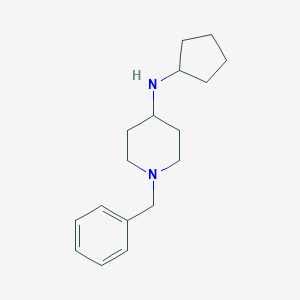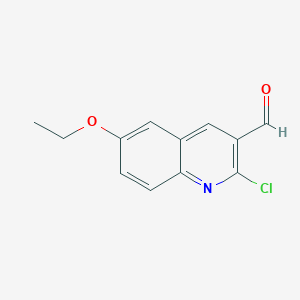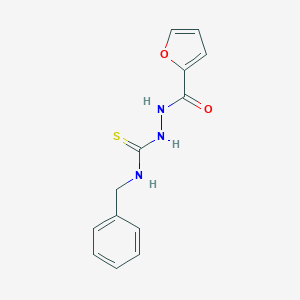![molecular formula C10H7ClO2S B187165 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 34576-96-0](/img/structure/B187165.png)
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid” is a chemical compound with the empirical formula C10H7ClO2S . It has a molecular weight of 226.68 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCc1ccc2c (Cl)c (sc2c1)C (O)=O . The InChI code is 1S/C10H7ClO2S/c1-5-2-3-6-7 (4-5)14-9 (8 (6)11)10 (12)13/h2-4H,1H3, (H,12,13) . Physical And Chemical Properties Analysis
The compound is solid in form . Its melting point is between 271-275 °C .Applications De Recherche Scientifique
Cancer Research Targeting Mcl-1
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid has been designed to target myeloid cell leukemia-1 (Mcl-1), a protein that inhibits apoptosis and promotes DNA damage repair in cancer cells. This application is crucial in developing treatments for CDDP-resistant cancers .
Synthesis of Thiadiazolylamine Derivatives
The compound is used in synthesizing 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine, which could have potential pharmacological applications .
Antimicrobial Activity
Thiophene derivatives, including possibly 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, show antimicrobial properties. This suggests its use in developing new antibiotics or antiseptic agents .
Analgesic and Anti-inflammatory Applications
Similar compounds have been noted for their analgesic and anti-inflammatory activities, indicating potential research applications for pain management and inflammation control .
Antihypertensive Effects
Thiophene derivatives are also known for their antihypertensive effects, which could imply research into cardiovascular drugs involving this compound .
Antitumor Properties
The compound may have applications in researching new antitumor agents due to the general antitumor activity observed in thiophene derivatives .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
The compound interacts with Mcl-1, leading to its downregulation . This prompts a conspicuous apoptotic response in cancer cells . The compound can also cause DNA damage .
Biochemical Pathways
The compound affects the apoptosis pathway by downregulating Mcl-1, which leads to an increase in apoptosis . It also impacts the DNA damage repair pathway by causing DNA damage .
Result of Action
The result of the compound’s action is an increase in apoptosis and DNA damage in cancer cells . This can lead to a decrease in tumor growth and potentially overcome resistance to certain anticancer drugs .
Action Environment
The action of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of dust and aerosols could potentially affect the compound’s stability . Additionally, the compound’s efficacy could be influenced by the specific cellular environment within the tumor, including factors such as pH, oxygen levels, and the presence of other biochemical substances.
Propriétés
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGVHWHFCFSQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355679 | |
| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
34576-96-0 | |
| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the platinum(IV) prodrug containing L2 impact cancer cells, particularly those resistant to cisplatin?
A1: Research indicates that the platinum(IV) prodrug incorporating L2, [Pt(NH3)2Cl2(L2)2], exhibits promising anticancer activity, especially against cisplatin-resistant cancer cells. [] This enhanced activity stems from its multi-targeted approach.
- Targeting Mcl-1: The complex effectively downregulates myeloid cell leukemia-1 (Mcl-1), a protein known to inhibit apoptosis (programmed cell death) and promote DNA damage repair, both of which contribute to cisplatin resistance. [] By inhibiting Mcl-1, the prodrug promotes apoptosis in these resistant cells.
- Disrupting DNA Repair: In addition to Mcl-1 inhibition, the prodrug also targets DNA repair mechanisms, further enhancing its efficacy against cisplatin-resistant cells. Specifically, it downregulates DNA repair proteins RAD51 and BRCA2 and inhibits the formation of RAD51 foci, a crucial step in the homologous recombination repair pathway. []
Q2: What are the potential advantages of using the L2-containing platinum(IV) prodrug compared to cisplatin alone?
A2: Preclinical studies highlight several advantages of this prodrug over cisplatin:
- Overcoming Cisplatin Resistance: The prodrug demonstrates significantly higher cytotoxicity against cisplatin-resistant non-small-cell lung and ovarian cancer cells compared to cisplatin alone. []
- Improved In Vivo Efficacy: In mouse models of non-small-cell lung cancer, the prodrug demonstrates superior tumor growth inhibition compared to cisplatin. []
- Reduced Toxicity: Importantly, the acute toxicity of the prodrug in mice appears lower than that of cisplatin. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
